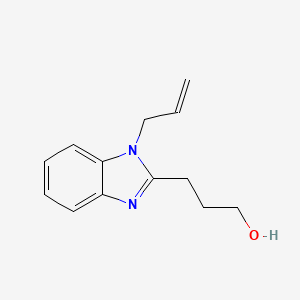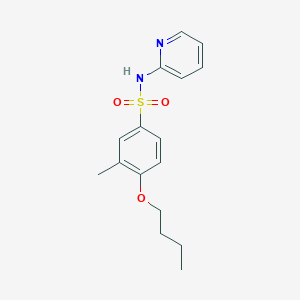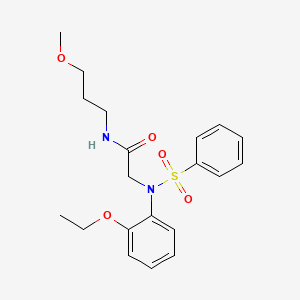
N-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MEOP or NMEOP, is a compound that belongs to the class of piperidinecarboxamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Wirkmechanismus
The exact mechanism of action of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, receptors, and enzymes. NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects
NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can modulate the activity of voltage-gated ion channels, enhance the release of neurotransmitters, and regulate the expression of various genes. In vivo studies have shown that NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can affect behavior, including anxiety-like behavior, locomotor activity, and memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological processes. Additionally, NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other sigma-1 receptor ligands. However, one limitation of using NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 4-methylbenzylamine with 4-piperidone followed by the addition of 2-methoxyethylamine and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography and recrystallization. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes including neuronal signaling, ion channel regulation, and cell survival. NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been used as a tool compound to study the role of the sigma-1 receptor in various cellular and behavioral processes.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-3-5-15(6-4-14)13-19-10-7-16(8-11-19)17(20)18-9-12-21-2/h3-6,16H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBKCDZCHDVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(4-methylbenzyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)
![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)

![ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5203923.png)

![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203934.png)
![2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5203940.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203942.png)
![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)

![2-[(2-hydroxyethyl)amino]-9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5203974.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203988.png)
